
Gabapentin enacarbil
Übersicht
Beschreibung
Gabapentin Enacarbil ist ein Prodrug von Gabapentin, einem Antikonvulsivum und Schmerzmittel. Es wird unter den Markennamen Horizant in den Vereinigten Staaten und Regnite in Japan vermarktet. This compound wird hauptsächlich zur Behandlung des mittelschweren bis schweren primären Restless-Legs-Syndroms und der postzosterischen Neuralgie eingesetzt . Die Verbindung wurde entwickelt, um die orale Bioverfügbarkeit von Gabapentin zu verbessern, eine verlängerte Freisetzung und eine erhöhte Absorption zu ermöglichen .
Vorbereitungsmethoden
Gabapentin Enacarbil wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Zwischenprodukte wie 1-Haloalkylcarbamate oder -carbonate und Diacetal-Skelette beteiligt sind . Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Herstellung von 1-Haloalkylcarbonat oder -carbamaten: Dies wird erreicht, indem ein C1- bis C10-Alkohol oder ein primäres Amin mit einem Lösungsmittel wie Acetonitril, Keton, Ether, Ester oder Kohlenwasserstoff und einem 1-Haloalkylhaloformiat kombiniert wird.
Bildung des Diacetal-Skeletts: Dies beinhaltet die Reaktion des 1-Haloalkylcarbonats oder -carbamats mit einem Diacetal.
Endgültige Synthese von this compound: Die Zwischenprodukte werden unter bestimmten Reaktionsbedingungen kombiniert, um this compound zu ergeben.
Industrielle Produktionsverfahren umfassen die Skalierung dieser Reaktionen, wobei die Reinheit und Ausbeute durch optimierte Reaktionsbedingungen und Reinigungstechniken sichergestellt werden .
Analyse Chemischer Reaktionen
Gabapentin Enacarbil durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion:
Substitutionsreaktionen: Die Synthese von this compound beinhaltet Substitutionsreaktionen, insbesondere bei der Bildung von Zwischenprodukten
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Acetonitril, Ketone, Ether, Ester, Kohlenwasserstoffe und Haloformiate . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Gabapentin, das die therapeutische Wirkung ausübt .
Wissenschaftliche Forschungsanwendungen
Introduction to Gabapentin Enacarbil
This compound is a prodrug of gabapentin, designed to enhance its bioavailability and therapeutic efficacy. This compound has been primarily investigated for its applications in treating conditions such as Restless Legs Syndrome (RLS) and postherpetic neuralgia (PHN). The pharmacokinetic properties of this compound allow for improved absorption and distribution compared to traditional gabapentin, making it a significant focus of clinical research.
Treatment of Restless Legs Syndrome
This compound has demonstrated efficacy in managing symptoms of Restless Legs Syndrome, a condition characterized by an uncontrollable urge to move the legs, often accompanied by uncomfortable sensations. Clinical studies have shown that:
- Efficacy : In a pooled analysis of three randomized controlled trials involving 760 subjects, this compound at doses ranging from 600 mg to 2400 mg significantly improved the International Restless Legs Scale (IRLS) total score compared to placebo. The 600 mg dose alone resulted in a mean change from baseline of -13.6 versus -9.3 for placebo, indicating substantial symptom relief .
- Safety Profile : The most common adverse effects reported included somnolence and dizziness, with no new safety concerns emerging during trials .
Management of Postherpetic Neuralgia
This compound is also being explored for its effectiveness in treating postherpetic neuralgia, a painful condition resulting from nerve damage following herpes zoster infection. A Phase 2a study assessed the drug's efficacy at high and low doses (3,600 mg/day vs. 1,200 mg/day) in patients who had previously shown inadequate response to gabapentin. The study aimed to evaluate pain intensity and tolerability .
Summary of Clinical Findings
Pharmacokinetic Advantages
This compound utilizes high-capacity nutrient transporters present throughout the intestinal tract, enhancing its absorption compared to gabapentin, which is limited by saturation of transporters in the small intestine. This pharmacokinetic profile allows for more consistent therapeutic levels and potentially greater clinical efficacy .
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the safety and efficacy of this compound:
- Phase II Trials : Focused on RLS patients showed significant improvements in symptoms with minimal adverse effects.
- Longitudinal Studies : Ongoing studies are evaluating long-term safety profiles and effectiveness across diverse populations.
Wirkmechanismus
Gabapentin enacarbil is a prodrug that is converted to gabapentin in the body. The exact mechanism of action of gabapentin in treating restless legs syndrome and postherpetic neuralgia is not fully understood. it is believed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors . Gabapentin binds to the alpha-2-delta subunit of voltage-dependent calcium channels, reducing the release of excitatory neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Gabapentin Enacarbil ist aufgrund seiner Prodrug-Natur einzigartig, die die Bioverfügbarkeit und die verlängerte Freisetzung von Gabapentin verbessert . Ähnliche Verbindungen umfassen:
Gabapentin: Die Muttersubstanz, die für ähnliche Indikationen verwendet wird, aber eine geringere Bioverfügbarkeit aufweist.
Ropinirol: Ein Dopaminagonist, der für das Restless-Legs-Syndrom und die Parkinson-Krankheit eingesetzt wird.
Pramipexol: Ein weiterer Dopaminagonist, der für das Restless-Legs-Syndrom und die Parkinson-Krankheit eingesetzt wird.
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, nachhaltige therapeutische Wirkungen mit verbesserter Absorption im Vergleich zu Gabapentin zu erzielen .
Biologische Aktivität
Gabapentin enacarbil (GEn) is an extended-release prodrug of gabapentin, primarily utilized in the treatment of moderate to severe primary restless legs syndrome (RLS) and postherpetic neuralgia (PHN). This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and tolerability based on diverse research findings.
This compound functions as a prodrug that is metabolized into gabapentin after administration. The exact mechanism by which gabapentin exerts its effects is not fully understood; however, it is believed to modulate the descending noradrenergic system and activate spinal alpha-2 adrenergic receptors. This modulation helps prevent allodynia and hyperalgesia in conditions such as PHN .
Pharmacokinetics
This compound is absorbed in the intestines via active transport through proton-linked monocarboxylate transporter MCT-1. Its pharmacokinetic parameters are characterized by low interindividual variability in bioavailability, with a mean bioavailability of approximately 74.1% across studies. The maximum concentration of gabapentin after administration ranges from 6.4 to 7.9 μg/mL, with a time to peak concentration between 5.2 and 8.2 hours .
Parameter | Value Range |
---|---|
Maximum Concentration (μg/mL) | 6.4 – 7.9 |
Time to Maximum Concentration (hrs) | 5.2 – 8.2 |
Bioavailability (%) | 64.8 – 82.9 |
Volume of Distribution (L) | 76 |
Protein Binding (%) | <3 |
Restless Legs Syndrome
This compound has been extensively studied for its efficacy in treating RLS. In double-blind, multicenter trials, a daily dose of 600 mg significantly improved symptoms over a 12-week period compared to placebo. The International Restless Legs Scale (IRLS) total score reduction ranged from -12.9 to -13.9 for treatment groups versus -9.3 for placebo .
Case Study Findings:
- A study involving Japanese patients demonstrated that GEn at a dose of 600 mg/day effectively alleviated RLS symptoms and was well-tolerated .
- In longer-term trials, patients showed sustained responses with lower relapse rates compared to those receiving placebo .
Postherpetic Neuralgia
In patients with PHN, this compound has shown promise as well. A multicenter randomized trial assessed its efficacy at doses ranging from 1,200 mg to 3,600 mg per day in patients who had previously inadequate responses to gabapentin .
Efficacy Data:
- The study reported significant improvements in pain intensity scores with higher doses compared to lower doses.
- This compound demonstrated predictable pharmacokinetics and sustained exposure, leading to improved clinical outcomes in pain management .
Tolerability and Adverse Effects
The tolerability profile of this compound is generally favorable. Most adverse events reported were mild to moderate in severity, with somnolence/sedation and dizziness being the most common side effects. Importantly, there were no significant reports of augmentation or QT-interval prolongation associated with its use .
Summary of Adverse Events
Adverse Event | Frequency (%) |
---|---|
Somnolence/Sedation | Common |
Dizziness | Common |
Augmentation | None reported |
QT-Interval Prolongation | None reported |
Eigenschaften
IUPAC Name |
2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDUHAJSIBHXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870359 | |
Record name | Gabapentin enacarbil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility of 0.5 mg/mL in water | |
Record name | Gabapentin enacarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Although the exact mechanism of action of gabapentin in RLS and PHN is unknown, it is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors. | |
Record name | Gabapentin enacarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
478296-72-9 | |
Record name | Gabapentin enacarbil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478296-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gabapentin enacarbil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478296729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gabapentin enacarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gabapentin enacarbil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GABAPENTIN ENACARBIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75OCL1SPBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Melting onset of about 64°C. | |
Record name | Gabapentin enacarbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Gabapentin enacarbil and how does it differ from Gabapentin?
A1: this compound is a transported prodrug of Gabapentin, meaning it is inactive until metabolized in the body. [, , , ] Unlike Gabapentin, which has saturable absorption, this compound is absorbed throughout the intestine by high-capacity nutrient transporters, including monocarboxylate transporter-1 (MCT-1), leading to improved and more consistent absorption. [, , , ] Once absorbed, it is rapidly hydrolyzed to Gabapentin, its active form. []
Q2: What is the primary mechanism of action of Gabapentin, the active metabolite of this compound?
A2: While the precise mechanism of action of Gabapentin remains unclear, it is believed to exert its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. [, ] This binding is thought to modulate calcium influx into neurons, reducing the release of excitatory neurotransmitters, such as glutamate, and ultimately decreasing neuronal excitability. [, ]
Q3: What are the downstream effects of Gabapentin's interaction with its target?
A3: Gabapentin's modulation of calcium channels is thought to have several downstream effects, including:
- Reduced Neuronal Excitability: By decreasing calcium influx, Gabapentin decreases the release of excitatory neurotransmitters, which are involved in pain transmission. []
- Inhibition of Pain Signals: This reduced neuronal excitability can lead to the inhibition of pain signals traveling from the peripheral nerves to the brain, ultimately providing pain relief. [, ]
- Modulation of Dopamine Levels: Some studies suggest that Gabapentin may also modulate dopamine levels in the brain, which could contribute to its therapeutic effects in conditions like restless legs syndrome (RLS). [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C16H29NO6, and its molecular weight is 331.41 g/mol. Information about spectroscopic data for this compound is not available in the provided abstracts.
Q5: Describe the absorption and bioavailability of this compound compared to Gabapentin.
A5: this compound exhibits dose-proportional absorption due to its interaction with high-capacity transporters in the intestine. [, , ] This leads to higher and more predictable bioavailability compared to Gabapentin, which shows saturable absorption with high interindividual variability. [, , , ]
Q6: How is this compound metabolized and excreted?
A6: this compound is rapidly hydrolyzed to Gabapentin after absorption. [] Gabapentin itself is not extensively metabolized and is primarily excreted unchanged in the urine. [, ]
Q7: Does food affect the absorption of this compound?
A7: Yes, administering this compound with food, regardless of fat content, enhances Gabapentin exposure compared to fasted conditions. []
Q8: What are the primary clinical applications of this compound?
A8: this compound is primarily used for:
- Restless Legs Syndrome (RLS): this compound is FDA-approved for treating moderate-to-severe primary RLS in adults. [, , ] Clinical trials demonstrate its efficacy in reducing RLS symptoms and associated sleep disturbances. [, , , , ]
- Neuropathic Pain: Although not FDA-approved for this indication, some studies suggest potential benefits of this compound in managing neuropathic pain, such as postherpetic neuralgia. [, ]
Q9: Are there specific subgroups of RLS patients who may benefit more from this compound?
A10: Patients with RLS and severe sleep disturbances may experience greater benefits from this compound compared to those with milder sleep disturbances. [, ] This suggests potential advantages in managing RLS-associated sleep problems.
Q10: Are there any contraindications for using this compound?
A13: this compound should be used with caution in patients with renal impairment, as Gabapentin clearance is reduced in these individuals. [] Dosage adjustments may be necessary based on renal function.
Q11: What are some areas of ongoing research and development related to this compound?
A11: Current research focuses on:
- Optimizing Dosing Regimens: Studies are investigating the optimal doses of this compound for different indications and patient populations to maximize efficacy while minimizing adverse effects. [, ]
- Exploring New Applications: Research is ongoing to explore the potential use of this compound in treating other neurological and psychiatric disorders, including alcohol use disorder and akathisia. [, ]
- Understanding Long-Term Effects: Long-term safety and efficacy studies are crucial to fully characterize the benefits and risks of this compound in managing chronic conditions like RLS. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.